1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone
Overview
Description
“1-{4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone” is a chemical compound with the empirical formula C12H10ClNO2S . The thiazole moiety in this compound has been an important heterocycle in the world of chemistry .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . This aromaticity allows the ring to have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the search results, it’s known that molecules containing a thiazole ring can behave unpredictably when entering physiological systems . They may activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems .
Scientific Research Applications
Heterocyclic Chemistry Applications
The compound's relevance is significant in studies involving the synthesis and characterization of heterocyclic compounds. For instance, research on the orientation of cyclization in thiazolo-quinazoline heterocyclic systems utilized similar molecular structures to understand the regiochemistry of cyclized products. These findings were supported by NMR, DFT, and X-ray diffraction studies, underscoring the compound's utility in elucidating complex organic reactions and structural elucidation (Gupta & Chaudhary, 2015).
Molecular Docking and Quantum Chemical Calculations
In another study, molecular docking and quantum chemical calculations were performed on a similar compound, focusing on the molecular structure and spectroscopic data. This research utilized DFT calculations to predict the biological activity based on molecular docking results, highlighting the compound's potential in drug design and the exploration of its interactions with biological targets (Viji et al., 2020).
Future Directions
Properties
IUPAC Name |
1-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2S/c1-8(15)9-2-4-10(5-3-9)16-7-11-6-14-12(13)17-11/h2-6H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMMAMJSDCWVEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00377426 | |
Record name | 1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339104-75-5 | |
Record name | 1-{4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl}-1-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00377426 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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